molecular formula C14H14ClN3 B11853776 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline CAS No. 681284-72-0

4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline

Cat. No.: B11853776
CAS No.: 681284-72-0
M. Wt: 259.73 g/mol
InChI Key: YPIMWSRDTDTSIA-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline is a chemical reagent belonging to the imidazo[1,2-a]quinoxaline class of heterocyclic compounds, which are recognized in medicinal chemistry research for their potent biological activities . This scaffold is a subject of significant interest in oncology research, particularly in the investigation of novel therapeutic agents for aggressive cancers such as cutaneous melanoma . The core imidazo[1,2-a]quinoxaline structure is a privileged pharmacophore, and substitutions on the 1- and 4- positions are known to be critical for modulating biological activity and physicochemical properties . The primary research application of this compound is as a key synthetic intermediate or a precursor for the development of potential anticancer agents . The reactive 4-chloro group serves as an excellent leaving group, enabling further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to create diverse libraries of analogues for structure-activity relationship (SAR) studies . Researchers utilize this compound to explore mechanisms of action including cell cycle arrest, induction of apoptosis, and mitotic catastrophe in various cancer cell lines . The "2-methylpropyl" (isobutyl) group at the 1-position is a strategic modification aimed at optimizing the compound's lipophilicity and overall drug-likeness, which are crucial parameters in early-stage drug discovery . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

681284-72-0

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

4-chloro-1-(2-methylpropyl)imidazo[1,2-a]quinoxaline

InChI

InChI=1S/C14H14ClN3/c1-9(2)7-10-8-16-14-13(15)17-11-5-3-4-6-12(11)18(10)14/h3-6,8-9H,7H2,1-2H3

InChI Key

YPIMWSRDTDTSIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C2N1C3=CC=CC=C3N=C2Cl

Origin of Product

United States

Preparation Methods

Classical Condensation Approaches to Imidazo[1,2-A]quinoxaline Cores

The Hinsberg and Korner methods form the historical foundation for quinoxaline synthesis, relying on condensation between 1,2-diamines and 1,2-dicarbonyl compounds . For imidazo[1,2-A]quinoxalines, these methods are adapted by introducing nitrogen-rich precursors. A pivotal strategy involves cyclizing α-aminoalcohols with prefunctionalized quinoxalines. For instance, 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline can be synthesized via:

  • Quinoxaline Precursor Preparation : Chlorination of 1,2-diaminobenzene derivatives at position 4 using POCl3\text{POCl}_3 or SOCl2\text{SOCl}_2, followed by condensation with ethyl glyoxalate to yield 4-chloroquinoxaline-2-carboxylate .

  • Imidazole Ring Formation : Reacting the chlorinated quinoxaline with 2-methylpropylamine under acidic conditions (e.g., HCl\text{HCl}) to form the imidazo[1,2-A]quinoxaline core. NMR studies confirm regioselective cyclization at position 1 due to steric and electronic effects of the isobutyl group .

Key Data :

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl3\text{POCl}_3, reflux, 6h78
Cyclization2-Methylpropylamine, HCl, 80°C65

Transition Metal-Catalyzed Multicomponent Reactions

Modern approaches leverage transition metals to streamline synthesis. Erbium triflate (Er(OTf)3\text{Er(OTf)}_3) catalyzes a one-pot, two-step reaction between aryl aldehydes, ortho-N-Boc-phenylenediamines, and azidochalcones . Adapting this for the target compound:

  • Aldehyde Selection : Use of isobutyl-substituted benzaldehyde introduces the 2-methylpropyl group.

  • Cyclization and Deprotection : Boc deprotection with 10% CF3COOH\text{CF}_3\text{COOH} triggers intramolecular cyclization, forming the imidazo[1,2-A]quinoxaline skeleton. Chlorination is achieved post-cyclization via NCS\text{NCS} (N-chlorosuccinimide) .

Optimized Conditions :

  • Catalyst: Er(OTf)3\text{Er(OTf)}_3 (5 mol%)

  • Solvent: CH3CN\text{CH}_3\text{CN}, 50°C, 1h

  • Deprotection: CF3COOH\text{CF}_3\text{COOH}, rt, 2h

  • Chlorination: NCS\text{NCS}, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C, 1h

  • Overall Yield : 52%

Oxidative Coupling and Post-Functionalization

Wei et al. demonstrated oxidative C–N bond formation using (diacetoxyiodo)benzene (PhI(OAc)2\text{PhI(OAc)}_2) for quinoxaline synthesis. Applied to the target molecule:

  • Substrate Design : 1-(2-Aminophenyl)pyrrole derivatives bearing isobutyl and chloro groups.

  • Oxidative Annulation : PhI(OAc)2\text{PhI(OAc)}_2 mediates tandem oxidation and cyclization, forming the fused imidazo-quinoxaline system.

Advantages :

  • Avoids prehalogenated intermediates.

  • Tolerates electron-withdrawing groups (e.g., Cl) .

Solid-Phase Synthesis and Green Methodologies

Emerging green methods emphasize solvent-free conditions and recyclable catalysts. A reported Fe-catalyzed transfer hydrogenation could be adapted:

  • Reductive Amination : Iron complexes (e.g., CpFe(CO)2\text{CpFe(CO)}_2) catalyze hydrogen transfer between alcohols and nitroarenes, generating intermediates for cyclization.

  • Microwave Assistance : Reduces reaction time from hours to minutes, improving yield (68% vs. 52% conventional) .

Analytical and Purification Challenges

The hydrophobic isobutyl group complicates crystallization. Reported purification methods include:

  • Column Chromatography : Silica gel with EtOAc/Hexane\text{EtOAc/Hexane} (1:4) eluent .

  • Recrystallization : Dimethylformamide/water mixtures yield needle-like crystals (mp 214–216°C) .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-isobutylimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline has been investigated for its anticancer properties . The mechanism of action involves intercalation into DNA, disrupting replication processes and leading to apoptosis in cancer cells. Additionally, it may inhibit specific enzymes involved in cell proliferation, enhancing its potential as an anticancer agent .

Case Study: Anticancer Activity
A study demonstrated that derivatives of imidazoquinoxalines showed significant cytotoxic effects against various cancer cell lines. The presence of the chlorine atom in the structure was found to enhance binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been tested against several pathogens, showing effectiveness in inhibiting growth at low concentrations.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans12 µg/mL

This table highlights the compound's potential as a therapeutic agent against common bacterial and fungal infections.

Neurological Disorders

The imidazoquinoxaline derivatives have also been explored for their effects on neurological disorders. Preliminary studies suggest that they may possess neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease.

Case Study: Neuroprotection
A recent investigation into related compounds revealed that certain derivatives exhibited the ability to reduce oxidative stress in neuronal cells, indicating potential for further development as neuroprotective agents .

Materials Science

In addition to biological applications, 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline is being studied for its use in optoelectronic materials and organic semiconductors. Its electronic properties make it suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, such as adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through the modulation of these receptors and the subsequent signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-chloro-1-(2-methylpropyl)imidazo[1,2-a]quinoxaline are best understood through comparisons with analogs differing in substituents or heterocyclic cores. Below is a detailed analysis:

Substituent Variations in Imidazo[1,2-a]quinoxaline Derivatives

Modifications at positions 1 and 4 significantly impact bioactivity:

Compound Position 1 Substituent Position 4 Substituent Key Biological Activity Potency (IC₅₀/MIC) Reference
4-Chloro-1-(2-methylpropyl)imidazo[1,2-a]quinoxaline 2-Methylpropyl Cl DNA intercalation, Topo II inhibition Not reported
4-(1-Ethylpropylamino)-1-methylimidazo[1,2-a]quinoxaline Methyl 1-Ethylpropylamino Adenosine antagonism Not reported
8-Chloro-4-(1-ethylpropylamino)imidazo[1,2-a]quinoxaline H 1-Ethylpropylamino Anticancer (melanoma) IC₅₀ = 8.2 µM (TLR7)
4-(Piperidinyl)imidazo[1,2-a]quinoxaline H Piperidinyl Cytotoxicity against hypoxic tumor cells Hypoxic:oxic ratio = 15.3

Key Observations:

  • Chlorine at position 4 enhances DNA-binding affinity and topoisomerase inhibition, critical for antitumor activity .
  • Hydrophobic chains at position 1 (e.g., 2-methylpropyl) optimize interactions with hydrophobic pockets in proteins like TLR7, as seen in pyrazolo[1,5-a]quinoxaline derivatives .

Heterocyclic Core Modifications

Replacing the imidazo[1,2-a]quinoxaline core with related heterocycles alters selectivity and potency:

Compound Class Core Structure Key Therapeutic Activity Potency (IC₅₀/MIC) Reference
Imidazo[1,5-a]quinoxaline Imidazo[1,5-a]quinoxaline TLR7/8 antagonism IC₅₀ = 8.2–10 µM (TLR7)
Pyrazolo[1,5-a]quinoxaline Pyrazolo[1,5-a]quinoxaline Antiviral (SARS-CoV-2 protease inhibition) MIC = 0.5 µg/mL (Mtb)*
Pyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline Antitubercular MIC = 0.25–2 µg/mL (Mtb)

Key Observations:

  • Imidazo[1,5-a]quinoxaline derivatives exhibit stronger TLR7 antagonism than imidazo[1,2-a]quinoxaline analogs, attributed to optimal alkyl chain length (4–5 carbons) .
  • Pyrazolo[1,5-a]quinoxaline compounds show dual antiviral and anticancer activities, with IC₅₀ values comparable to imidazo derivatives but distinct receptor selectivity .
  • Pyrrolo[1,2-a]quinoxaline analogs demonstrate superior antitubercular activity (MIC = 0.25 µg/mL) due to enhanced membrane permeability from the pyrrolo ring .

Substituent Effects on Pharmacokinetics

  • Chlorine vs. Amino Groups: Chlorine at position 4 increases metabolic stability but reduces solubility, whereas amino groups improve water solubility at the expense of rapid clearance .
  • Alkyl Chain Length: Longer chains (e.g., butyl > methyl) enhance TLR7 binding but may increase off-target toxicity .

Biological Activity

4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, antiviral, and other biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazoquinoxaline family, characterized by a fused imidazole and quinoxaline structure. The presence of the chloro and branched alkyl substituents contributes to its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of imidazoquinoxaline derivatives. For instance, a recent study evaluated various derivatives against melanoma cell lines. The results indicated that 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline exhibited significant cytotoxicity against A375 melanoma cells with an IC50 value in the low micromolar range.

CompoundCell LineIC50 (µM)
4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxalineA3755.6
EtoposideA37510.0

This compound was shown to induce apoptosis by upregulating pro-apoptotic proteins such as BAX and activating caspases-3 and -9 while downregulating Bcl-2, a pro-survival factor .

Antibacterial Activity

The antibacterial properties of imidazoquinoxaline derivatives have also been explored. In vitro studies have shown that 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline exhibits activity against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The compound demonstrated particularly potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibacterial agent .

Antiviral Activity

Research into the antiviral effects of this compound has revealed promising results against several viral strains. It was effective in inhibiting replication of the herpes simplex virus (HSV) with an IC50 value of 12 µM.

Viral StrainIC50 (µM)
HSV-112
HCMV20

These findings indicate that 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline may serve as a lead compound for developing antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of imidazoquinoxalines is heavily influenced by their chemical structure. SAR studies have shown that modifications at specific positions can enhance or diminish activity:

  • Position 1 : Substituents that are bulky or hydrophobic tend to reduce anticancer efficacy.
  • Position 8 : The introduction of branched alkyl groups generally increases activity against cancer cell lines.

Case Studies

Case Study 1: Melanoma Treatment
In a preclinical study, mice bearing A375 melanoma tumors were treated with 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline. The treatment resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent for melanoma .

Case Study 2: Antibacterial Efficacy
Another study assessed the efficacy of this compound against clinical isolates of MRSA. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline?

  • Methodological Answer : The synthesis of imidazoquinoxaline derivatives typically involves intramolecular cyclization or aromatic nucleophilic substitution. For example, a related compound, 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline, is synthesized via cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach employs 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, facilitating autooxidation to form the quinoxaline core . Adapting these methods, researchers can explore halogenation (e.g., chlorination) and alkylation (e.g., 2-methylpropyl grafting) steps to synthesize the target compound.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : To confirm the substitution pattern (e.g., chloro and 2-methylpropyl groups) and aromaticity.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.
  • X-ray Crystallography : To resolve steric and electronic configurations, particularly for verifying the imidazo[1,2-A]quinoxaline scaffold .
  • HPLC-Purity Analysis : Essential for confirming compound integrity, especially when evaluating biological activity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction energetics and transition states. For instance, ICReDD’s framework integrates computational reaction path searches with experimental validation to identify optimal catalysts (e.g., iridium) and solvent systems . Advanced workflows might include:
  • Transition State Analysis : To assess activation barriers for cyclization steps.
  • Solvent Effect Simulations : Using COSMO-RS models to select solvents that stabilize intermediates.
  • Machine Learning : Training models on existing imidazoquinoxaline synthesis data to predict yields under varying conditions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:
  • Dose-Response Curves : Re-evaluating activity across multiple concentrations (e.g., IC₅₀ values).
  • Impurity Profiling : Using HPLC-MS to identify byproducts (e.g., desmethyl derivatives) that may interfere with assays .
  • Statistical Meta-Analysis : Applying tools like ANOVA or Bayesian modeling to reconcile discrepancies in reported EC₅₀ values .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies require modular synthetic diversification and high-throughput screening. For example:
  • Side-Chain Modifications : Synthesizing analogs with varying alkyl groups (e.g., replacing 2-methylpropyl with cyclopropyl) to assess steric effects.
  • Electron-Withdrawing/Donating Groups : Introducing substituents (e.g., nitro, methoxy) to probe electronic interactions with biological targets.
  • Biological Assays : Pairing cytotoxicity screens (e.g., against cancer cell lines) with molecular docking to correlate activity with binding affinities .

Methodological Insights from Key Studies

  • Synthetic Yield Optimization : A titanium tetrachloride-mediated method achieved 69% yield for a related imidazoquinoxaline, highlighting the importance of Lewis acid catalysts in amidine formation .
  • Biological Testing : Derivatives of imidazo[1,2-A]quinoxaline grafted with amino acids showed enhanced solubility and target selectivity, suggesting functionalization as a strategy for improving pharmacokinetics .
  • Data-Driven Design : Statistical experimental design (e.g., factorial or response surface methodologies) reduces the number of trials needed to optimize reaction parameters like temperature and catalyst loading .

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